

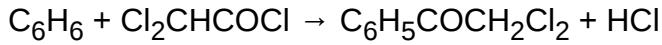
Application Notes and Protocols for the Synthesis of 2,2-Dichloroacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dichloroacetophenone

Cat. No.: B1214461


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **2,2-dichloroacetophenone**, a valuable intermediate in organic synthesis. The primary method detailed is the Friedel-Crafts acylation of benzene with dichloroacetyl chloride. An alternative method, the direct chlorination of acetophenone, is also mentioned.

Reaction Scheme

The synthesis of **2,2-dichloroacetophenone** via Friedel-Crafts acylation proceeds as follows:

Benzene + Dichloroacetyl chloride \rightarrow **2,2-Dichloroacetophenone** + Hydrochloric acid

This reaction is an electrophilic aromatic substitution where the dichloroacetyl group is introduced onto the benzene ring, catalyzed by a Lewis acid, typically aluminum chloride.

Quantitative Data Summary

The following table summarizes key quantitative data for the product, **2,2-dichloroacetophenone**.

Parameter	Value	Reference
Molecular Formula	C8H6Cl2O	[1]
Molecular Weight	189.04 g/mol	[1] [2]
Melting Point	20-21 °C	[2]
Boiling Point	132-134 °C at 13 mmHg	[2]
Density	1.34 g/mL at 25 °C	[2]
Refractive Index (n20/D)	1.5686	[2]
Appearance	Colorless to pale yellow liquid/solid	[2]
¹ H NMR (CCl ₄)	δ 7.4-8.2 (m, 5H), 6.7 (s, 1H)	[3]
¹³ C NMR	Available	[4]

Experimental Protocols

Primary Method: Friedel-Crafts Acylation of Benzene

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[\[5\]](#)
[\[6\]](#)[\[7\]](#)

Materials:

- Benzene (anhydrous)
- Dichloroacetyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Ice

- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Addition funnel
- Reflux condenser with a gas trap
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

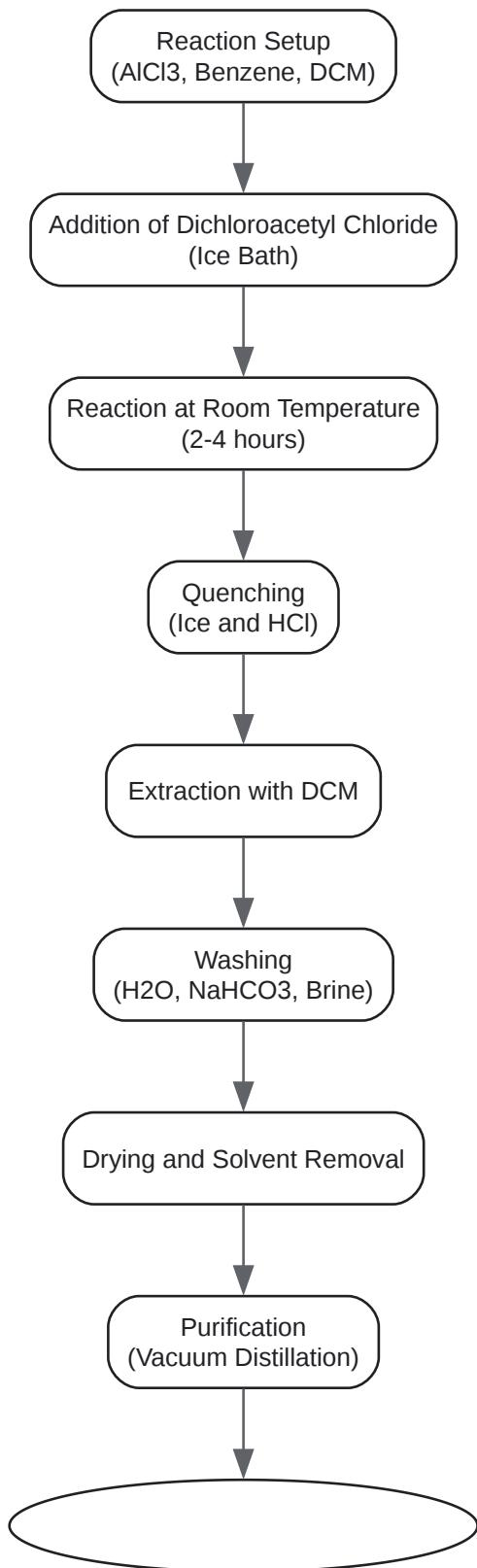
Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap (to absorb evolved HCl), and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to dichloroacetyl chloride).
- **Solvent and Reactant Addition:** Add anhydrous dichloromethane as the solvent, followed by the dropwise addition of benzene (1.0 to 1.2 molar equivalents) with stirring. Cool the mixture in an ice bath.
- **Addition of Acylating Agent:** Slowly add dichloroacetyl chloride (1.0 molar equivalent) dropwise from the addition funnel to the stirred mixture. Control the rate of addition to maintain the reaction temperature below 10 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
- Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude **2,2-dichloroacetophenone** by vacuum distillation.^[8] The fraction boiling at 132-134 °C/13 mmHg corresponds to the pure product.^[2]

Alternative Method: Chlorination of Acetophenone

An alternative synthesis involves the direct chlorination of acetophenone.^[8]


Procedure Outline:

- Dissolve acetophenone in glacial acetic acid in a flask equipped for gas inlet and outlet.
- Bubble chlorine gas through the solution while maintaining the temperature below 60 °C.
- Continue chlorination until the yellow color of excess chlorine persists (approximately 5 hours).
- Pour the reaction mixture over crushed ice and stir.
- Separate the oily product, **2,2-dichloroacetophenone**.

- The crude product can be used directly for some applications or purified by vacuum distillation.[8]

Experimental Workflow

Below is a diagram illustrating the key steps in the Friedel-Crafts acylation synthesis of **2,2-dichloroacetophenone**.

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts Acylation Workflow for **2,2-Dichloroacetophenone** Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dichloroacetophenone | C8H6Cl2O | CID 72870 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-DICHLOROACETOPHENONE | 2648-61-5 [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2,2-DICHLOROACETOPHENONE(2648-61-5) 13C NMR spectrum [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 2,2-Dichloroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214461#detailed-experimental-protocol-for-2-2-dichloroacetophenone-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com